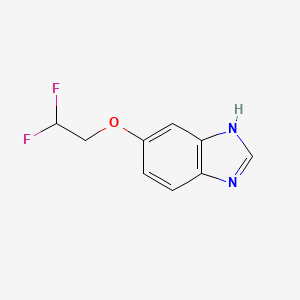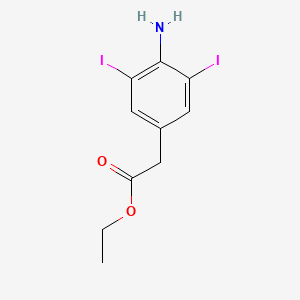![molecular formula C26H30Cl2F3NO2 B12845513 1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol CAS No. 94133-69-4](/img/structure/B12845513.png)
1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol is a synthetic organic compound It features a complex structure with multiple functional groups, including dibutylamino, dichloro, and trifluoromethyl groups attached to a phenanthryl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol typically involves multi-step organic reactions. The process may start with the preparation of the phenanthryl core, followed by the introduction of the dichloro and trifluoromethyl groups through halogenation and Friedel-Crafts reactions. The final step involves the addition of the dibutylamino group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the halogenated sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in the replacement of halogen atoms with other functional groups.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a component in chemical manufacturing processes.
作用机制
The mechanism of action of 1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
1-(Dibutylamino)-3-[1,3-dichloro-9-phenanthryl]propane-1,3-diol: Lacks the trifluoromethyl group.
1-(Dibutylamino)-3-[1,3-dichloro-6-methyl-9-phenanthryl]propane-1,3-diol: Contains a methyl group instead of trifluoromethyl.
1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-anthryl]propane-1,3-diol: Features an anthryl instead of a phenanthryl core.
Uniqueness
The presence of the trifluoromethyl group in 1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
94133-69-4 |
|---|---|
分子式 |
C26H30Cl2F3NO2 |
分子量 |
516.4 g/mol |
IUPAC 名称 |
1-(dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propane-1,3-diol |
InChI |
InChI=1S/C26H30Cl2F3NO2/c1-3-5-9-32(10-6-4-2)25(34)15-24(33)22-14-21-20(12-17(27)13-23(21)28)19-11-16(26(29,30)31)7-8-18(19)22/h7-8,11-14,24-25,33-34H,3-6,9-10,15H2,1-2H3 |
InChI 键 |
WYFARUIMFVPKFV-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(CC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-chloroethyl)-1-[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12845439.png)

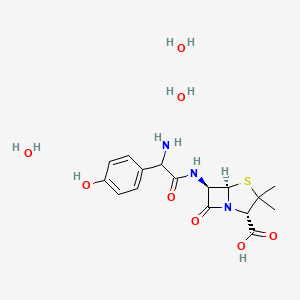
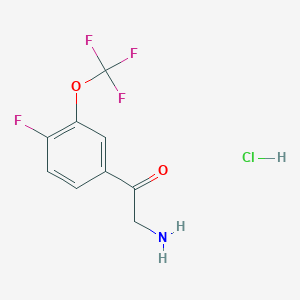
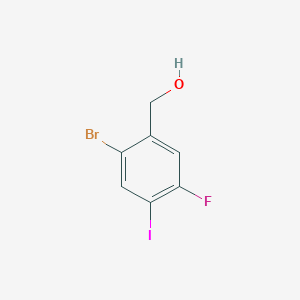

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
![N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide](/img/structure/B12845478.png)
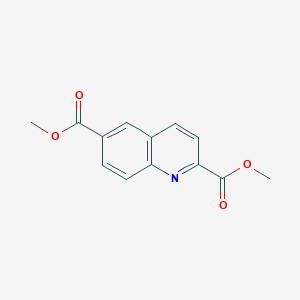
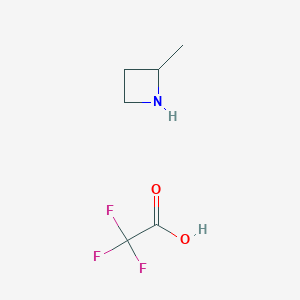
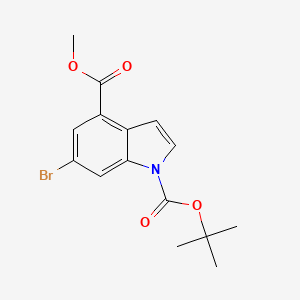
![1-(2-Methylpyrrolidine-3-carbonyl)octahydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12845506.png)
